Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.: 373612-13-6
Cat. No.: VC16145281
Molecular Formula: C21H19Cl2NO5
Molecular Weight: 436.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 373612-13-6 |
|---|---|
| Molecular Formula | C21H19Cl2NO5 |
| Molecular Weight | 436.3 g/mol |
| IUPAC Name | dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C21H19Cl2NO5/c1-10-17(20(25)27-3)19(18(11(2)24-10)21(26)28-4)16-8-7-15(29-16)13-9-12(22)5-6-14(13)23/h5-9,19,24H,1-4H3 |
| Standard InChI Key | OQRWVRHXLAZKRP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)OC |
Introduction
Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic organic compound belonging to the dihydropyridine (DHP) class of heterocyclic compounds. DHP derivatives are widely studied for their diverse applications in medicinal chemistry and material science due to their unique structural and functional properties. This article provides a comprehensive overview of the compound's structure, synthesis, properties, and potential applications.
Structural Overview
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Molecular Formula: C21H19Cl2NO5
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Molecular Weight: 452.29 g/mol
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IUPAC Name: Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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SMILES Representation:
COC(=O)C1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)
The compound features a dihydropyridine ring substituted with two methyl groups at positions 2 and 6, ester groups at positions 3 and 5, and a furan ring attached to a dichlorophenyl moiety at position 4.
Synthesis
The synthesis of Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a Hantzsch reaction. This multicomponent reaction combines an aldehyde (e.g., 2,5-dichlorobenzaldehyde), ethyl acetoacetate or its dimethyl ester derivative, and ammonium acetate in an ethanol medium under reflux conditions.
Reaction Scheme:
Key steps include:
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Condensation of aldehyde with β-ketoester.
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Cyclization and reduction to form the dihydropyridine core.
Analytical Characterization
Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is characterized using advanced analytical techniques:
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NMR Spectroscopy:
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Proton (-NMR): Peaks corresponding to the dihydropyridine NH group (~8 ppm), aromatic protons (~6–8 ppm), and methyl groups (~1–3 ppm).
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Carbon (-NMR): Signals for ester carbons (~160–170 ppm), aromatic carbons (~110–150 ppm), and methyl carbons (~20–30 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming the molecular weight.
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Infrared Spectroscopy (IR):
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Ester C=O stretch (~1720 cm).
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NH stretch (~3200–3400 cm).
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Applications
Dimethyl derivatives of dihydropyridines exhibit diverse applications due to their pharmacological properties:
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Medicinal Chemistry:
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Potential calcium channel blockers for cardiovascular diseases.
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Antioxidant activity due to electron-rich aromatic systems.
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Anti-inflammatory and antimicrobial properties.
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Material Science:
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Used as building blocks in organic semiconductors.
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Potential corrosion inhibitors due to their heterocyclic structure.
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Biological Research:
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Studied for interactions with DNA/RNA due to planar aromatic systems.
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Potential scaffolds for drug design targeting enzyme inhibition.
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Comparative Data Table
Below is a comparison between Dimethyl 4-[5-(2,5-dichlorophenyl)-furan-2-yl]-DHP and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Applications |
|---|---|---|---|
| Dimethyl 4-[5-(2,5-dichlorophenyl)-furan...] | C21H19Cl2NO5 | 452.29 | Cardiovascular drugs |
| Diethyl 4-(5-bromoindol)-DHP | C20H21BrN2O4 | 433.30 | Antioxidant & corrosion inhibitor |
| Dimethyl 4-(3-hydroxyphenyl)-DHP | C15H17NO4 | 275.30 | Antimicrobial agent |
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